molecular formula C23H29N3O2 B6496118 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 955530-74-2

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No. B6496118
CAS RN: 955530-74-2
M. Wt: 379.5 g/mol
InChI Key: YQSAQTRWUMMEOX-UHFFFAOYSA-N
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Description

The compound “N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline group would contribute to the cyclic structure, while the ethyl, methylphenyl, and ethanediamide groups would be attached to this cyclic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The tetrahydroquinoline group could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar and non-polar groups present in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide: is synthesized through a coupling reaction between tryptamine and ibuprofen, using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent . Let’s explore its applications:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound belongs to the class of 2-arylpropanoic acids, which are essential for treating arthritis and musculoskeletal disorders. Ibuprofen (2), a widely used NSAID, serves as a reference. The newly synthesized compound (3) combines the anti-inflammatory properties of ibuprofen with tryptamine’s diverse biological activities .

Biological Activities of Tryptamine Derivatives

Tryptamine (1) and its derivatives exhibit a wide array of biological effects. These include neurotransmitter functions, mood regulation, and potential therapeutic applications. By incorporating tryptamine into the structure, compound (3) may offer unique benefits .

Potential Clinical Applications

While specific clinical applications remain to be fully explored, the compound’s dual features—anti-inflammatory properties from ibuprofen and biological activities from tryptamine—suggest potential therapeutic avenues. Researchers may investigate its effects on pain management, inflammation, and other health conditions .

Future Research Directions

Further studies are needed to elucidate the precise mechanisms of action, pharmacokinetics, and safety profile of this compound. Investigating its interactions with relevant receptors and pathways could reveal novel therapeutic targets .

Future Directions

The future research directions involving this compound could include studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-26-14-4-5-20-15-18(10-11-21(20)26)12-13-24-22(27)23(28)25-16-19-8-6-17(2)7-9-19/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSAQTRWUMMEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

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